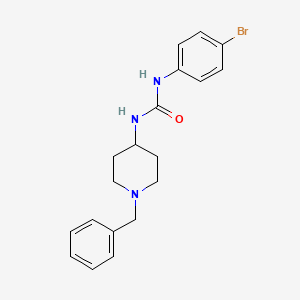![molecular formula C23H19ClN2O3 B4283481 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B4283481.png)
3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(2-ethylphenyl)acrylamide
Übersicht
Beschreibung
3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(2-ethylphenyl)acrylamide, also known as CPFA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPFA is a member of the acrylamide family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(2-ethylphenyl)acrylamide has been shown to have potential therapeutic applications in various disease models, including cancer, inflammation, and neurological disorders. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, suggesting that it may have anticancer properties. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models of neurological disorders, this compound has been shown to improve cognitive function and reduce oxidative stress.
Wirkmechanismus
The mechanism of action of 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(2-ethylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. This compound has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, this compound has been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In animal models, this compound has been shown to improve cognitive function, reduce oxidative stress, and inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(2-ethylphenyl)acrylamide is that it can be synthesized in high yields and purity, making it suitable for research purposes. Additionally, this compound has been shown to have diverse biological activities, making it a promising candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research involving 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(2-ethylphenyl)acrylamide. One area of interest is the development of this compound-based therapies for cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Finally, the development of new synthetic methods for this compound may lead to the discovery of novel analogs with improved biological activities.
Eigenschaften
IUPAC Name |
(E)-3-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-2-cyano-N-(2-ethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-2-16-7-3-5-9-21(16)26-23(27)17(14-25)13-18-11-12-19(29-18)15-28-22-10-6-4-8-20(22)24/h3-13H,2,15H2,1H3,(H,26,27)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGBFIUHRPOFQN-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)COC3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)COC3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[({4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283398.png)
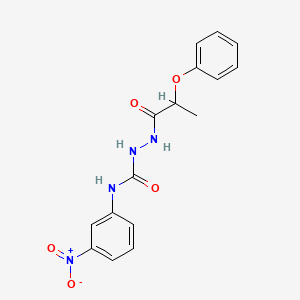
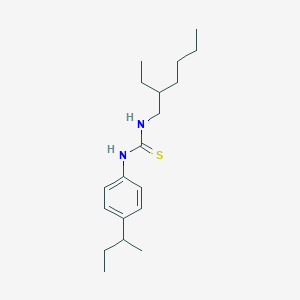
![methyl 2-({[(2-methoxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4283432.png)
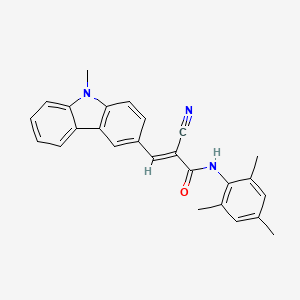
![4-{3-[(4-acetylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl cyclohexanecarboxylate](/img/structure/B4283441.png)
![N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide](/img/structure/B4283446.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4283456.png)
![N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4283462.png)
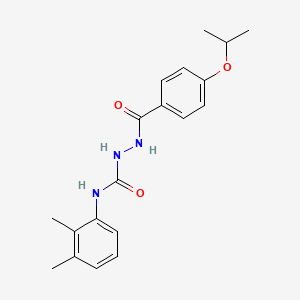
![2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide](/img/structure/B4283475.png)

![2-cyano-N-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B4283484.png)
